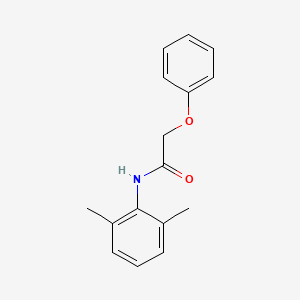

N-(2,6-dimethylphenyl)-2-phenoxyacetamide

説明

Synthesis Analysis

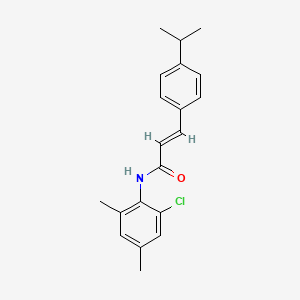

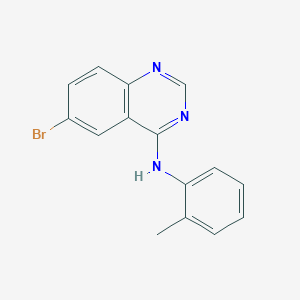

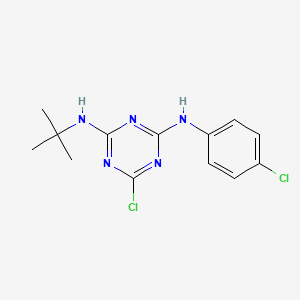

The synthesis of compounds structurally related to N-(2,6-dimethylphenyl)-2-phenoxyacetamide involves intricate chemical processes. For example, compounds like N-(2,4-dimethylphenyl)-2,2-dichloroacetamide have been synthesized and subjected to spectroscopic investigations to understand their structural and thermodynamic characteristics, demonstrating the complexity and variability in the synthesis of such compounds (Arjunan et al., 2012).

Molecular Structure Analysis

Molecular structure analysis using techniques such as ab initio and density functional theory (DFT) calculations provides insights into the geometry, vibrational frequencies, and electronic properties of these molecules. The study by Arjunan et al. (2012) exemplifies the use of these computational methods to predict the molecular structure and characteristics accurately.

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives are complex and varied. Research has explored the oxidative phenol coupling reactions catalyzed by copper, revealing insights into the mechanisms and the role of specific molecular structures in these processes (Baesjou et al., 1997).

作用機序

Target of Action

N-(2,6-dimethylphenyl)-2-phenoxyacetamide, also known as 4-bromobenzaldehyde N-(2,6-dimethylphenyl)semi-carbazone, is reported to block the entry of multiple acid-dependent bacterial toxins and viruses into mammalian cells . This suggests that its primary targets are likely the cellular mechanisms involved in endosomal trafficking pathways .

Mode of Action

The compound interacts with its targets by inhibiting the process of endosomal trafficking, which is a common mechanism of cellular entry for many toxins and viruses . By blocking this process, the compound prevents these harmful agents from gaining access to the host-cell cytosol .

Biochemical Pathways

Given its mode of action, it is likely that it impacts the pathways involved in endosomal trafficking and the entry of toxins and viruses into cells .

Pharmacokinetics

Related compounds such as n-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (d2624) have been studied in rats and humans . D2624 was found to be well absorbed (93%), but underwent extensive first-pass metabolism in the rat, resulting in 5.3% bioavailability . Similar behavior might be expected for this compound, but further studies are needed to confirm this.

Result of Action

The primary result of the action of this compound is the inhibition of the entry of acid-dependent bacterial toxins and viruses into mammalian cells . This can potentially prevent the harmful effects of these agents on the host cells.

Safety and Hazards

将来の方向性

The development of new compounds and the exploration of their potential applications is an ongoing area of research. For instance, “N-2,5-Dimethylphenylthioureido Acid Derivatives” are being explored as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi .

特性

IUPAC Name |

N-(2,6-dimethylphenyl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-12-7-6-8-13(2)16(12)17-15(18)11-19-14-9-4-3-5-10-14/h3-10H,11H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTXAZQNHSFZCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354082 | |

| Record name | Acetamide, N-(2,6-dimethylphenyl)-2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34743-29-8 | |

| Record name | Acetamide, N-(2,6-dimethylphenyl)-2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,6-DIMETHYL-PHENYL)-2-PHENOXY-ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chloro-4-methoxyphenyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5634948.png)

![N-[(1-methylpiperidin-3-yl)methyl]-N-(2-phenylethyl)quinoxaline-5-carboxamide](/img/structure/B5634952.png)

![11-anilino-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5634957.png)

![(3S*,4R*)-1-[(4-ethoxyphenyl)acetyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5634965.png)

![2-[(3S*,4R*)-3-(dimethylamino)-4-isopropyl-1-pyrrolidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B5635003.png)

![[1-(2-fluoro-4-methoxybenzyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5635010.png)